

Application Notes and Protocols for Angelol B

Antimicrobial Susceptibility Testing

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Compound of Interest

Compound Name: *angelol B*

Cat. No.: B3029906

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Introduction

Angelol B is a phytochemical compound derived from plants of the *Angelica* genus. It has demonstrated potential as an antimicrobial agent with a mode of action that involves the disruption of microbial cell walls, leading to cell lysis and the inhibition of microbial growth[1]. These properties position **Angelol B** as a promising candidate for the development of novel antimicrobial drugs. This document provides detailed protocols for assessing the antimicrobial susceptibility of **Angelol B** using standard laboratory methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for preliminary screening. Additionally, a protocol for evaluating the cytotoxicity of **Angelol B** is included.

I. Antimicrobial Susceptibility Testing

Two primary methods are recommended for evaluating the antimicrobial activity of **Angelol B**: the broth microdilution method and the agar disk diffusion method. The broth microdilution method is a quantitative approach to determine the MIC, while the disk diffusion method offers a qualitative preliminary screening of antimicrobial activity[2][3].

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[3][4]. It is a widely used and reliable technique for testing natural products[5][6].

Experimental Protocol

- Preparation of **Angelol B** Stock Solution:
 - Dissolve **Angelol B** in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not inhibit microbial growth (typically $\leq 1\%$ v/v)[7].
- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
 - Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
 - Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate[8].
- Serial Dilution in Microtiter Plate:
 - Use a sterile 96-well microtiter plate.
 - Add 100 μ L of sterile broth to all wells.
 - Add 100 μ L of the **Angelol B** stock solution to the first well of each row to be tested, creating a 1:2 dilution.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard the final 100 μ L from the last well. This will create a range of decreasing concentrations of **Angelol B**.
- Inoculation and Incubation:
 - Add 100 μ L of the diluted bacterial inoculum to each well, bringing the final volume to 200 μ L.

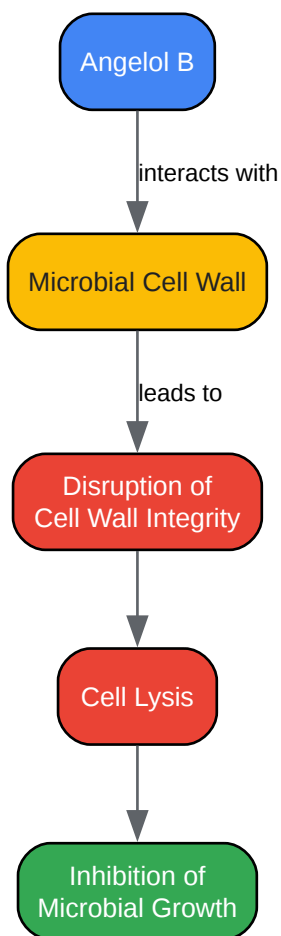
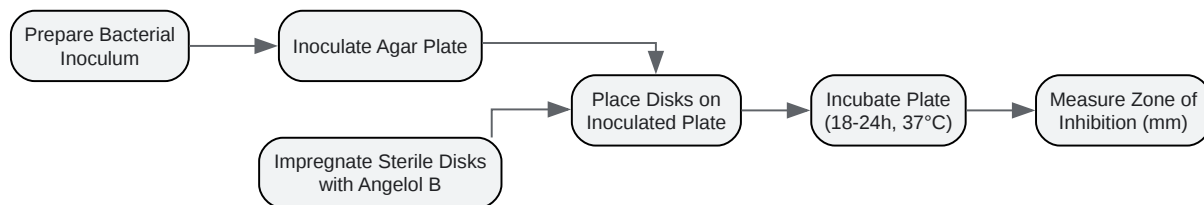
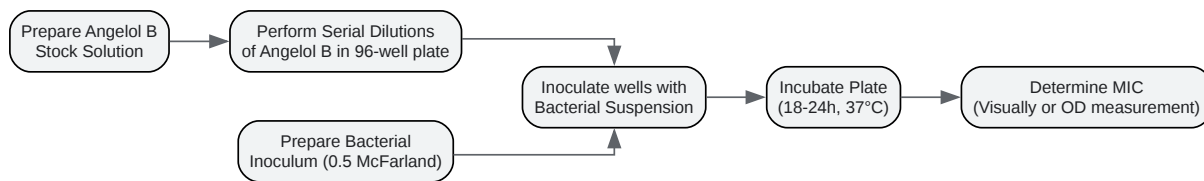
- Include a positive control (broth with inoculum, no **Angelol B**) and a negative control (broth only).
- Seal the plate and incubate at the appropriate temperature for 18-24 hours.
- Determination of MIC:
 - The MIC is the lowest concentration of **Angelol B** at which no visible growth (turbidity) is observed.
 - Growth can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀)[8].
 - A growth indicator dye, such as resazurin or p-iodonitrotetrazolium violet (INT), can be added to aid in the visualization of bacterial viability[2][9].

Data Presentation: Minimum Inhibitory Concentration (MIC) of **Angelol B**

Microorganism	Strain	Gram Stain	MIC (µg/mL)
Staphylococcus aureus	ATCC 29213	Gram-positive	16
Escherichia coli	ATCC 25922	Gram-negative	64
Pseudomonas aeruginosa	ATCC 27853	Gram-negative	128
Candida albicans	ATCC 90028	Fungus	32

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: Broth Microdilution for MIC Determination



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- To cite this document: BenchChem. [Application Notes and Protocols for Angelol B Antimicrobial Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029906#angelol-b-antimicrobial-susceptibility-testing-methods]

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